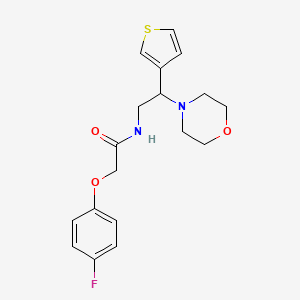

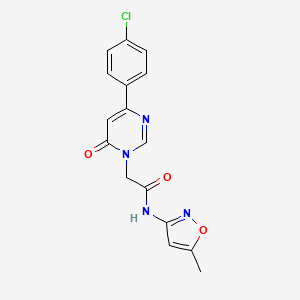

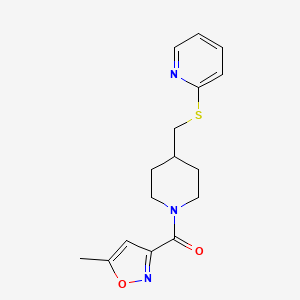

4-((1-ethyl-1H-imidazol-2-yl)methyl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a core component of many natural products and biologically relevant compounds . Morpholine, on the other hand, is a colorless liquid and a cyclic tertiary amine. It is used as a base catalyst for the generation of polyurethanes and other reactions .

Synthesis Analysis

The synthesis of morpholines has seen significant advancements, with recent methods utilizing 1,2-amino alcohols, aziridines, epoxides, and related compounds . Imidazole derivatives also show a wide range of biological activities and have become an important synthon in the development of new drugs .Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring with two non-adjacent nitrogen atoms . Morpholine also has a ring structure, specifically a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .Chemical Reactions Analysis

Imidazole and morpholine can undergo various chemical reactions due to their unique structures. For instance, imidazole can act as a base and a nucleophile, participating in various substitution and addition reactions . Morpholine can act as a base catalyst in the generation of polyurethanes and other reactions .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Morpholine is a colorless liquid .科学的研究の応用

Aminomethylation of Imidazoheterocycles

Researchers have discovered a new aminomethylation reaction that occurs at C-3 of imidazopyridines with morpholine, offering potential for the synthesis of aminomethylated derivatives under mild conditions. This methodology extends to other heterocycles, highlighting the versatility of morpholine in facilitating novel synthetic routes (Mondal et al., 2017).

Synthesis of Benzimidazoles as Glucosidase Inhibitors

A novel synthesis route for benzimidazole derivatives featuring a morpholine skeleton has been developed. These compounds have shown promising in vitro antioxidant activities and glucosidase inhibition, suggesting potential therapeutic applications (Özil et al., 2018).

Characterization and Biological Activity of Morpholine Derivatives

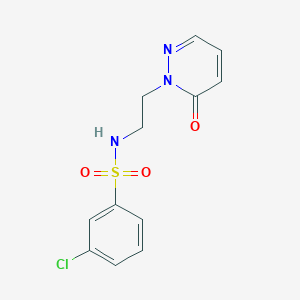

A study focused on synthesizing and characterizing 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine. This compound exhibited significant antimicrobial and anti-TB activity, demonstrating the potential of morpholine derivatives in developing new antimicrobials (Mamatha et al., 2019).

Electrochemical and Quantum Chemical Studies

Research on benzimidazole derivatives containing morpholine explored their role as corrosion inhibitors for steel in acidic solutions. This study combines experimental techniques with quantum chemical calculations, offering insights into the protective mechanisms at the molecular level (Yadav et al., 2016).

QSAR Analysis of Morpholine Derivatives

A QSAR analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives was conducted to predict antioxidant activity. This study emphasizes the relationship between molecular structure and antioxidant efficiency, guiding the design of new potential antioxidants (Drapak et al., 2019).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[(1-ethylimidazol-2-yl)methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-2-13-4-3-11-10(13)9-12-5-7-14-8-6-12/h3-4H,2,5-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNCYWOQDWOMRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-ethyl-1H-imidazol-2-yl)methyl)morpholine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2671143.png)

![ethyl 1-(2-fluorophenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2671144.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2671153.png)

![N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2671154.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2671156.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/no-structure.png)